8-Amino-4-hydroxyquinolin-2(1H)-one: Structural Dynamics, Physicochemical Profiling, and Synthetic Workflows
8-Amino-4-hydroxyquinolin-2(1H)-one: Structural Dynamics, Physicochemical Profiling, and Synthetic Workflows
Executive Summary
8-Amino-4-hydroxyquinolin-2(1H)-one is a privileged heterocyclic scaffold that bridges the gap between traditional medicinal chemistry and advanced coordination chemistry. Characterized by a carbostyril (quinolin-2-one) core substituted with a C4-hydroxyl group and a C8-amino group, this molecule acts as an amphoteric building block. Its unique spatial arrangement enables it to function as a potent bioisostere in drug discovery and as a highly specific bidentate/tridentate ligand for transition metal chelation. This technical guide explores the physicochemical behavior, structural tautomerism, and a self-validating synthetic methodology for this compound.
Structural Architecture & Tautomeric Dynamics
The chemical behavior of 4-hydroxyquinolin-2(1H)-ones is heavily dictated by keto-enol and lactam-lactim tautomerism. The core can theoretically exist in equilibrium among three primary forms: the 2,4-quinolinediol, the 4-oxo-1,2,3,4-tetrahydroquinolin-2-one, and the 4-hydroxyquinolin-2(1H)-one.
In both the solid state and polar solvent systems, the 2(1H)-one, 4-hydroxy form overwhelmingly predominates. This structural preference is driven by the thermodynamic stabilization afforded by the continuous π -conjugation of the lactam motif and extensive intermolecular hydrogen bonding networks.
Mechanistically, the C4-hydroxyl group functions as a vinylogous acid . The electron-withdrawing nature of the adjacent conjugated carbonyl (C2=O) stabilizes the conjugate base upon deprotonation, resulting in a notably lower pKa compared to standard aliphatic or aromatic alcohols[1]. Conversely, the C8-amino group—positioned ortho to the lactam nitrogen—acts as a basic nucleophilic center, conferring zwitterionic potential to the molecule across varying physiological pH ranges.
Physicochemical Profiling
Understanding the physicochemical parameters of 8-amino-4-hydroxyquinolin-2(1H)-one is critical for predicting its pharmacokinetic behavior and reactivity during derivatization.
| Physicochemical Property | Value / Description |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| pKa (C4-OH) | ~4.50 ± 1.00 (Weakly Acidic)[1] |
| pKa (C8-NH₂) | ~3.80 - 4.50 (Weakly Basic) |
| LogP | ~1.20 (Predicted; optimal for oral bioavailability) |
| Hydrogen Bond Donors | 3 (N1-H, C4-OH, C8-NH₂) |
| Hydrogen Bond Acceptors | 3 (C2=O, C4-OH, C8-NH₂) |
| Solubility Profile | Poor in H₂O; Soluble in DMSO, DMF, and alkaline aqueous solutions (due to C4-OH deprotonation). |
De Novo Synthesis & Methodological Workflow
Direct cyclization of highly electron-rich, amine-bearing anilines often leads to oxidative degradation or uncontrolled polymerization. To bypass the oxidative instability of the free C8-amino group during the harsh acidic conditions required for ring closure, the synthesis must employ a two-stage, protection-free protocol utilizing a nitro-precursor[2].
Causality of Reagent Selection:
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Amidation: Meldrum's acid (or diethyl malonate) is reacted with 2-nitroaniline. Meldrum's acid is highly electrophilic and undergoes facile nucleophilic attack by the aniline, extruding acetone and CO₂ to form the intermediate malonanilic acid.
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Friedel-Crafts Cyclization: The intramolecular ring closure requires potent Brønsted/Lewis acidity to activate the carbonyl for electrophilic aromatic substitution. Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is preferred over traditional Polyphosphoric Acid (PPA) because it maintains a significantly lower viscosity at 70 °C, ensuring homogenous heat distribution and simplifying the aqueous workup[2].
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Catalytic Reduction: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the nitro group to the target amine without disturbing the aromatic quinolinone core.
Fig 1. Two-stage de novo synthetic workflow for 8-amino-4-hydroxyquinolin-2(1H)-one.
Detailed Experimental Protocol
Step 1: Preparation of 3-((2-Nitrophenyl)amino)-3-oxopropanoic acid
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Reagent Mixing: Combine 2-nitroaniline (1.0 eq, 100 mmol) and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq, 100 mmol) in a 250 mL round-bottom flask.
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Thermal Activation: Heat the neat mixture (or suspended in 20 mL of anhydrous toluene to facilitate stirring) to 80 °C for 1.5 to 2 hours[2].
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Byproduct Removal: Cool the reaction to ambient temperature. Apply a vacuum to remove the extruded acetone byproduct and any residual solvent, yielding the intermediate malonanilic acid as a dry, crude solid[2].
Step 2: Cyclization to 8-Nitro-4-hydroxyquinolin-2(1H)-one
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Acidic Activation: Slowly dissolve the crude intermediate in Eaton's Reagent (approx. 4 mL per gram of substrate) under continuous stirring.
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Ring Closure: Heat the highly acidic mixture to 70 °C and maintain for 12 hours (overnight) under an inert argon atmosphere[2].
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Quenching & Workup: Cool the dark mixture to room temperature and carefully pour it dropwise into a beaker containing vigorously stirred crushed ice/water (approx. 10x volume of Eaton's reagent).
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Isolation: Filter the resulting brown/yellow precipitate under vacuum. Wash the filter cake extensively with deionized water until the filtrate reaches a neutral pH. Recrystallize from hot ethanol to afford pure 8-nitro-4-hydroxyquinolin-2(1H)-one[2].
Step 3: Catalytic Hydrogenation to Target Compound
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Reaction Setup: Dissolve the purified 8-nitro-4-hydroxyquinolin-2(1H)-one (50 mmol) in 100 mL of anhydrous methanol in a hydrogenation flask.
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Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of argon to prevent spontaneous ignition.
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Reduction: Evacuate the flask and backfill with hydrogen gas (via balloon or Parr shaker at 1-2 atm). Stir vigorously at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.
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Purification: Filter the reaction mixture through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the target 8-amino-4-hydroxyquinolin-2(1H)-one .
Applications in Drug Development & Coordination Chemistry
Bioisosterism and Pharmacophore Mapping
The quinolin-2(1H)-one core is a renowned bioisostere for coumarins, quinolones, and indole scaffolds. The presence of the C4-hydroxyl group allows for critical hydrogen-bond donor/acceptor interactions within the ATP-binding pockets of various kinases.
Transition Metal Chelation
The spatial geometry of the C8-amino group relative to the N1-H and C2=O lactam moiety creates a highly specific, electron-rich pocket capable of bidentate or tridentate chelation. Similar to 8-aminoquinoline-2-carboxylic acid derivatives utilized in the self-assembly of Palladium-DNA (Pd-DNA) supramolecular helical structures[3], the 8-amino-quinolinone scaffold can tightly coordinate transition metals (e.g., Cu²⁺, Zn²⁺, Pd²⁺). This property is currently being leveraged in the design of targeted metallo-pharmaceuticals, radiotracers, and advanced nanomaterials.
Fig 2. Pharmacophore mapping and physicochemical interactions of the quinolinone scaffold.
References
- 6-broMo-4-hydroxyquinolin-2(1H)
- Source: National Institutes of Health (NIH)
- CAS No.54675-23-9, 6-broMo-4-hydroxyquinolin-2(1H)
Sources
- 1. CAS No.54675-23-9,6-broMo-4-hydroxyquinolin-2(1H)-one Suppliers [lookchem.com]
- 2. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. Selective Formation of Pd-DNA Hybrids Using Tailored Palladium-Mediated Base Pairs: Towards Heteroleptic Pd-DNA Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
